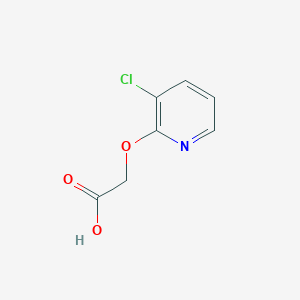![molecular formula C10H20BrNO2 B13508560 tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate](/img/structure/B13508560.png)
tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate is a chemical compound that has garnered interest due to its potential applications in various fields of research and industry. This compound features a tert-butyl carbamate group, which is commonly used as a protecting group for amines in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate typically involves a multi-step process. One common method includes the following steps:
- Dissolve tert-butyl carbamate and (3S)-1-bromo-4-methyl-2-oxopentan-3-ol in anhydrous dichloromethane.
- Add N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.
- Filter off the dicyclohexylurea byproduct and evaporate the solvent to obtain the intermediate.
- Dissolve the intermediate in a mixture of triethylamine and chloroform.
- Stir the reaction mixture at room temperature for several hours.
- Filter off any solids and evaporate the solvent to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Deprotection Reactions: Strong acids like TFA are used to remove the tert-butyl carbamate group.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amine derivative.
Deprotection Reactions: The major product is the free amine after removal of the tert-butyl carbamate group.
Scientific Research Applications
Tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of bromoalkyl derivatives.
Medicine: Used in the synthesis of various drugs and pharmaceutical intermediates.
Industry: Applications in material science and catalysis, such as in the asymmetric synthesis of beta-lactams.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
N-Boc-ethylenediamine: Another compound with a tert-butyl carbamate group used for protecting amines.
Uniqueness
Tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate is unique due to its specific structure, which includes a bromopentan-3-yl group
Properties
Molecular Formula |
C10H20BrNO2 |
|---|---|
Molecular Weight |
266.18 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate |
InChI |
InChI=1S/C10H20BrNO2/c1-5-8(6-7-11)12-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
UYRLNSJFDKJUTP-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](CCBr)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(CCBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


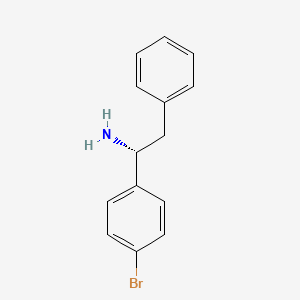

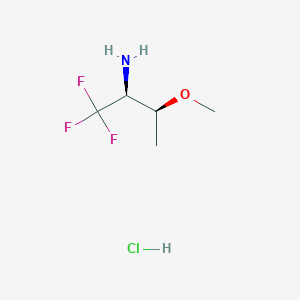
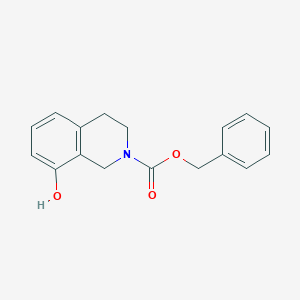

![Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13508519.png)
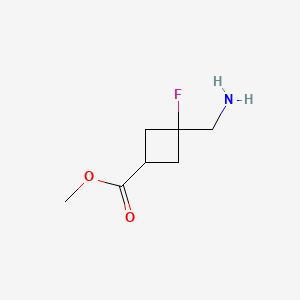


![(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid](/img/structure/B13508545.png)
![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![[(2-Isocyanoethoxy)methyl]benzene](/img/structure/B13508566.png)
![5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)
